1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone
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Overview
Description
1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone is a complex organic compound that features a combination of fluorophenyl, piperazine, triazolo, and pyridazinyl groups
Preparation Methods
The synthesis of 1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The fluorophenylpiperazine moiety is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the piperazine moiety.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its pharmacological properties.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the triazolo[4,3-b]pyridazinyl moiety contributes to its biological activity by modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone include:
1-[4-(4-Chlorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone: This compound has a chlorine atom instead of fluorine, which affects its chemical reactivity and biological activity.
1-[4-(4-Methylphenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone: The presence of a methyl group instead of fluorine alters its pharmacokinetic properties.
1-[4-(4-Nitrophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone: The nitro group introduces different electronic effects, impacting its interaction with biological targets.
These comparisons highlight the unique properties of this compound, particularly its enhanced binding affinity and biological activity due to the presence of the fluorine atom.
Properties
Molecular Formula |
C20H23FN6O2 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one |
InChI |
InChI=1S/C20H23FN6O2/c1-29-19-10-9-18-23-22-17(27(18)24-19)3-2-4-20(28)26-13-11-25(12-14-26)16-7-5-15(21)6-8-16/h5-10H,2-4,11-14H2,1H3 |
InChI Key |
CRGRUVFCKZYWAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C=C1 |
Origin of Product |
United States |
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